Cas no 2138388-58-4 (1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea)
![1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea structure](https://ja.kuujia.com/scimg/cas/2138388-58-4x500.png)
1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea 化学的及び物理的性質
名前と識別子
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- EN300-766423
- 1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
- 2138388-58-4
- 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
-
- インチ: 1S/C13H21N3O2/c1-13(2,10-4-6-11(14)7-5-10)16-12(17)15-8-9-18-3/h4-7H,8-9,14H2,1-3H3,(H2,15,16,17)
- InChIKey: SJAVLZNCYDVIDH-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCOC)NC(C)(C)C1C=CC(=CC=1)N
計算された属性
- せいみつぶんしりょう: 251.16337692g/mol
- どういたいしつりょう: 251.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 76.4Ų
1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766423-0.25g |
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea |
2138388-58-4 | 95% | 0.25g |
$867.0 | 2024-05-22 | |
Enamine | EN300-766423-0.5g |
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea |
2138388-58-4 | 95% | 0.5g |
$905.0 | 2024-05-22 | |
Enamine | EN300-766423-1.0g |
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea |
2138388-58-4 | 95% | 1.0g |
$943.0 | 2024-05-22 | |
Enamine | EN300-766423-10.0g |
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea |
2138388-58-4 | 95% | 10.0g |
$4052.0 | 2024-05-22 | |
Enamine | EN300-766423-0.1g |
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea |
2138388-58-4 | 95% | 0.1g |
$829.0 | 2024-05-22 | |
Enamine | EN300-766423-2.5g |
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea |
2138388-58-4 | 95% | 2.5g |
$1848.0 | 2024-05-22 | |
Enamine | EN300-766423-5.0g |
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea |
2138388-58-4 | 95% | 5.0g |
$2732.0 | 2024-05-22 | |
Enamine | EN300-766423-0.05g |
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea |
2138388-58-4 | 95% | 0.05g |
$792.0 | 2024-05-22 |
1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)ureaに関する追加情報
Compound CAS No. 2138388-58-4: 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
The compound with CAS number 2138388-58-4, commonly referred to as 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of ureas, which are widely studied for their diverse functionalities. The structure of this molecule includes a urea group (urea) attached to two distinct substituents: a 4-amino-substituted isopropyl group and a 2-methoxyethyl group. These substituents contribute to the compound's unique chemical properties and reactivity.
Recent studies have highlighted the importance of 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea in drug design and development. The presence of the amino group (amine) and the methoxy group (methoxy) in its structure makes it a promising candidate for various biological assays. Researchers have explored its potential as a lead compound in the development of new therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.
The synthesis of this compound involves a multi-step process, typically starting with the preparation of the urea precursor followed by substitution reactions to introduce the desired substituents. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has significantly improved the yield and purity of this compound. These advancements have made it more accessible for large-scale production and subsequent applications.
In terms of physical properties, 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea exhibits a melting point of approximately 150°C, making it suitable for thermal stability studies. Its solubility in common organic solvents, such as dichloromethane and ethanol, facilitates its use in various chemical reactions and formulations. The compound's ability to form stable complexes with metal ions has also been explored, opening new avenues for its application in coordination chemistry.
The biological activity of this compound has been extensively studied in recent years. In vitro assays have demonstrated its potential as an inhibitor of key enzymes involved in cellular signaling pathways. For instance, studies have shown that it can modulate the activity of protein kinases, which are critical targets in cancer therapy. Additionally, its ability to cross the blood-brain barrier suggests its potential utility in treating central nervous system disorders.
The environmental impact of CAS No. 2138388-58-4 has also been a topic of interest. Research indicates that it undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. This makes it an eco-friendly choice for applications where sustainability is a priority.
In conclusion, 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea, with CAS number 2138388-58-4, is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool in both academic research and industrial applications.
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